molecular formula C16H18N4S B164593 N-Desmethylolanzapine CAS No. 161696-76-0

N-Desmethylolanzapine

Katalognummer B164593
CAS-Nummer: 161696-76-0
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: CYCLMWMLGIRJQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desmethylolanzapine is an antipsychotic drug . It is one of the metabolites of Olanzapine, which is produced mainly by the activity of the human liver flavin-containing monooxygenase (FMO3) . The formation of N-Desmethylolanzapine correlates with the level and activity of FMO3 .


Synthesis Analysis

The methods of obtaining olanzapine by N-methylation of desmethylolanzapine (2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine, DOLA) known so far in the literature are based on syntheses in the presence of sodium hydroxide or hydride, potassium carbonate, triethylamine .


Molecular Structure Analysis

The molecular formula of N-Desmethylolanzapine is C16H18N4S . The average mass is 298.406 Da and the monoisotopic mass is 298.125214 Da .


Chemical Reactions Analysis

N-Desmethylolanzapine is greatly metabolized in the liver, which represents around 40% of the administered dose, mainly by the activity of glucuronide enzymes and by the cytochrome P450 system .


Physical And Chemical Properties Analysis

The molecular weight of N-Desmethylolanzapine is 298.41 . The density is 1.4±0.1 g/cm3, the boiling point is 489.2±55.0 °C at 760 mmHg, and the vapour pressure is 0.0±1.2 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Application in Psychiatry

Summary of the Application

N-Demethyl Olanzapine is a metabolite of Olanzapine, a drug used for the treatment of schizophrenia and bipolar disorder . A study aimed to determine the role of Olanzapine (OLZ) and N-Demethyl Olanzapine (DMO) levels in the therapeutic efficacy of OLZ in patients with schizophrenia .

Methods of Application or Experimental Procedures

The study involved assessing plasma concentrations of OLZ and DMO in schizophrenic patients 12 hours post-dose . The correlations of these concentrations with the various scores of the Positive and Negative Syndrome Scale (PANSS) were evaluated . A receiver operating characteristic curve (ROC) was utilized to identify the threshold OLZ and OLZ/DMO ratio for maintenance of satisfactory efficacy .

Results or Outcomes

A total of 151 samples from patients with schizophrenia were analyzed for individual OLZ and DMO levels . The mean OLZ and DMO levels were 37.0 ± 25.6 and 6.9 ± 4.7 ng/mL, respectively . The daily dose of OLZ was positively correlated with OLZ and DMO . The total PANSS score was significantly negatively correlated with the OLZ/DMO ratio (p<0.005), except in smokers . The ROC analysis identified an OLZ/DMO ratio ≥2.99 or OLZ ≥22.77 ng/mL as a predictor of maintenance of an at least mildly ill status (PANSS score ≤58) of schizophrenia in all patients .

Application in Forensic Toxicology

Summary of the Application

N-Demethyl Olanzapine has been used in forensic toxicology to quantify olanzapine and its metabolites in human body fluids .

Methods of Application or Experimental Procedures

The study involved extracting olanzapine and its three metabolites from 40 μL each of body fluids by two-step liquid–liquid separations . The samples and reagents were pre-cooled in a container filled with ice for the extraction because of the thermal instability of olanzapine and its three metabolites especially in whole blood .

Results or Outcomes

The limits of quantification (LOQs) of olanzapine and 2H-O were 0.05 ng/mL and those of N-Demethyl Olanzapine and NO-O were 0.15 ng/mL in whole blood and urine, respectively . The reduction from NO-O to olanzapine was observed at 25 ℃ in whole blood in vitro .

Application in Pharmacokinetics

Summary of the Application

N-Demethyl Olanzapine is used in pharmacokinetic studies to understand the metabolism of olanzapine .

Methods of Application or Experimental Procedures

The study involved measuring the concentrations of olanzapine and internal standard, olanzapine-D3, in blood serum specimens .

Results or Outcomes

The study provided instructions for quantitating levels of olanzapine in blood serum specimens .

Application in Metabolic Studies

Summary of the Application

N-Demethyl Olanzapine has been used in metabolic studies to investigate a potential relationship between metabolic parameters and steady-state plasma concentrations of olanzapine (OLA) and its metabolite, 4-N’-desmethyl-olanzapine (DMO) in patients with schizophrenia taking therapeutic doses .

Methods of Application or Experimental Procedures

The study involved a total of 352 inpatients, diagnosed with schizophrenia according to the DSM-V criteria and treated with OLA . The plasma concentrations of OLA and DMO were measured by high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) . Fasting blood samples were measured for insulin, glucose, total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-c), low-density lipoprotein cholesterol (LDL-c), C-reactive protein (CRP) and homocysteine .

Results or Outcomes

Lower plasma DMO concentrations were associated with higher glucose and TG levels and homeostasis model assessment of insulin resistance (HOMA-IR), while higher plasma OLA concentrations were associated with higher CRP and homocysteine levels in the OLA-treated patients with schizophrenia .

Application in Analytical Chemistry

Summary of the Application

N-Demethyl Olanzapine has been used in analytical chemistry to determine olanzapine and N-desmethyl-olanzapine in plasma using a reversed-phase HPLC coupled with coulochemical detection .

Methods of Application or Experimental Procedures

The chromatographic analysis was carried out with a solvent delivery system coupled to a Coulochem III coulometric detector to determine OLZ and DMO simultaneously in OLZ-treated patients .

Results or Outcomes

The established analytical method met proper standards for accuracy and reliability and the lower limitation of quantification for each injection of DMO or OLZ was 0.02 ng .

Safety And Hazards

N-Desmethylolanzapine can cause skin irritation and serious eye irritation .

Zukünftige Richtungen

There is a growing interest in the study of N-Desmethylolanzapine due to its potential anticancer properties . The observed negative correlations between levels of N-Desmethylolanzapine and glucose or insulin suggest a metabolic normalization role for N-Desmethylolanzapine . Further studies are warranted to explore the mechanisms underlying N-Desmethylolanzapine’s metabolic effects .

Eigenschaften

IUPAC Name

2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPIXVHJEIZKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433226
Record name N-Demethyl Olanzapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethylolanzapine

CAS RN

161696-76-0
Record name Desmethylolanzapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161696-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylolanzapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161696760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethyl Olanzapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLOLANZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1053I7P65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethylolanzapine
Reactant of Route 2
N-Desmethylolanzapine
Reactant of Route 3
N-Desmethylolanzapine
Reactant of Route 4
N-Desmethylolanzapine
Reactant of Route 5
N-Desmethylolanzapine
Reactant of Route 6
N-Desmethylolanzapine

Citations

For This Compound
254
Citations
ML Lu, CH Lin, YC Chen, HC Yang, TH Wu - PloS one, 2013 - journals.plos.org
Background Olanzapine (OLZ) is one of the most prescribed atypical antipsychotic drugs but its use is associated with unfavorable metabolic abnormalities. N-desmethyl-olanzapine (…
Number of citations: 27 journals.plos.org
H Lou, Z Ruan, B Jiang, J Chen - Biomedical Chromatography, 2015 - Wiley Online Library
… tandem mass spectrometry (LC‐MS/MS) method was developed and validated for the simultaneous quantification of olanzapine (OLZ) and its metabolite N‐desmethylolanzapine (DMO…
M Josefsson, M Roman, E Skogh, ML Dahl - Journal of pharmaceutical and …, 2010 - Elsevier
A validated, accurate and sensitive LC–MS/MS method for determination of olanzapine and its metabolite N-desmethylolanzapine has been developed. The analytes were quantified by …
Number of citations: 61 www.sciencedirect.com
JM Wiebelhaus, KA Webster, HY Meltzer… - Behavioural …, 2011 - journals.lww.com
… -desmethylclozapine and N-desmethylolanzapine (… N-desmethylolanzapine (10 mg/kg twice daily during maintenance dosing). Both N-desmethylclozapine and N-desmethylolanzapine …
Number of citations: 4 journals.lww.com
E Skogh, M Reis, ML Dahl, J Lundmark… - Therapeutic drug …, 2002 - journals.lww.com
Olanzapine (Zyprexa®) was approved for general prescription in Sweden in November 1996, and an HPLC-based therapeutic drug monitoring (TDM) routine for serum olanzapine (OLA…
Number of citations: 137 journals.lww.com
X Zhang, Y Zhao, H Shao, X Zheng - Psychoneuroendocrinology, 2019 - Elsevier
Clinical use of the antipsychotic drug olanzapine (OLA) is associated with metabolic side effects to variable degrees. N-desmethyl-olanzapine (DMO) is one major metabolite of OLA, but …
Number of citations: 8 www.sciencedirect.com
M Okubo, M Narita, N Murayama… - Human …, 2016 - Wiley Online Library
… It is reportedly metabolized to N-desmethylolanzapine, olanzapine N-oxide, and 2-hydroxymethylolanzapine by cytochrome P450 (P450 or CYP) 1A2, flavin-containing monooxygenase …
Number of citations: 18 onlinelibrary.wiley.com
H Nozawa, K Minakata, K Hasegawa, I Yamagishi… - Forensic …, 2023 - Springer
Purpose Quantification of olanzapine (OLZ) and its metabolites such as N-desmethylolanzapine (DM-O), 2-hydroxymethylolanzapine (2H-O) and olanzapine N-oxide (NO-O) in five …
Number of citations: 2 link.springer.com
C Sabbioni, MA Saracino, R Mandrioli, L Albers… - Analytica chimica …, 2004 - Elsevier
… A rapid and sensitive liquid chromatographic method was developed for the simultaneous determination of olanzapine and its metabolite N-desmethylolanzapine in human plasma. A …
Number of citations: 36 www.sciencedirect.com
M Kollroser, C Schober - Rapid communications in mass …, 2002 - Wiley Online Library
… The major metabolites of olanzapine and clozapine are N-desmethylolanzapine and N-desmethylclozapine, of which only the latter is pharmacologically active. Since the ongoing …

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.